2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde
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Overview
Description
2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde is an organic compound with the molecular formula C12H14Br2O3 It is characterized by the presence of two bromine atoms, an ethoxy group, an isopropoxy group, and an aldehyde functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde typically involves the bromination of a precursor compound, followed by the introduction of ethoxy and isopropoxy groups. One common method includes:
Bromination: Starting with a suitable benzaldehyde derivative, bromine is added in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 3 positions.
Etherification: The brominated intermediate is then reacted with ethanol and isopropanol in the presence of a strong base like sodium hydride to form the ethoxy and isopropoxy groups at the 5 and 4 positions, respectively.
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This might include using continuous flow reactors for bromination and etherification steps to ensure consistent product quality.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2,3-Dibromo-5-ethoxy-4-isopropoxybenzoic acid.
Reduction: 2,3-Dibromo-5-ethoxy-4-isopropoxybenzyl alcohol.
Substitution: 2,3-Dibromo-5-ethoxy-4-isopropoxybenzylamine or corresponding thiol derivatives.
Scientific Research Applications
2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigating its potential as a biochemical probe due to its unique functional groups.
Medicine: Exploring its potential as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: Potential use in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism by which 2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde exerts its effects depends on the specific application. In biochemical contexts, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atoms may also participate in halogen bonding, influencing molecular interactions and stability.
Comparison with Similar Compounds
2,3-Dibromo-4-ethoxybenzaldehyde: Lacks the isopropoxy group, which may affect its reactivity and applications.
2,3-Dibromo-5-isopropoxybenzaldehyde: Lacks the ethoxy group, potentially altering its solubility and chemical behavior.
2,3-Dibromo-4,5-dimethoxybenzaldehyde: Contains methoxy groups instead of ethoxy and isopropoxy groups, which can significantly change its chemical properties and applications.
Uniqueness: 2,3-Dibromo-5-ethoxy-4-isopropoxybenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,3-dibromo-5-ethoxy-4-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2O3/c1-4-16-9-5-8(6-15)10(13)11(14)12(9)17-7(2)3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXRHLZNMPHMKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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